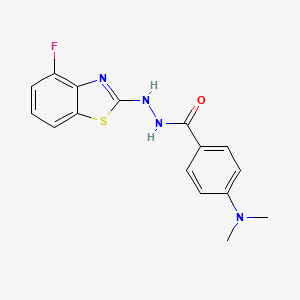

4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPNSZXFRPNRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzohydrazide backbone with a dimethylamino group and a fluorinated benzothiazole moiety. Its chemical formula is , and it exhibits notable physicochemical properties conducive to biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed promising antibacterial and antifungal activities against various pathogens, suggesting the potential for this compound in developing new antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, hydrazone derivatives have shown selective cytotoxicity against cancer cell lines, including A549 (lung cancer) cells. The mechanism involves the inhibition of key enzymes and pathways responsible for cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Dimethylamino-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | A549 | 15 | Enzyme inhibition |

| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide | MCF-7 | 10 | Apoptosis induction |

| Pyrazole derivatives | MDA-MB-231 | 5 | Synergistic effect with doxorubicin |

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to affect histone deacetylases (HDACs), which play a critical role in the regulation of gene expression associated with tumor growth .

Case Study: HDAC Inhibition

In a study involving various hydrazone derivatives, one compound demonstrated potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Scientific Research Applications

4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound with a dimethylamino group and a benzothiazole moiety, belonging to the hydrazide class. The presence of a fluorine atom is expected to enhance the compound's pharmacological profile by influencing its electronic properties and interactions with biological targets. This compound's applications span across several fields, including serving as a precursor for synthesizing complex molecules and its investigation for potential biological activities.

Synthesis

The synthesis of this compound involves multiple steps, utilizing both traditional and modern synthetic approaches that emphasize efficiency and environmental considerations.

Interaction Studies

Interaction studies are performed to understand how this compound interacts with biological targets. These studies involve:

- Molecular Docking Computational modeling to predict binding interactions

- Spectroscopic Methods Using techniques like NMR to observe interactions

- Cell-Based Assays Assessing the compound's effects on cells

Similar Compounds

Several compounds share structural similarities with this compound. These include:

- 2-Aminobenzothiazole: Has a basic structure similar to benzothiazole and potential for biological activity.

- 6-Methoxybenzothiazole: Contains a methoxy group and is used in similar applications.

- 4-Fluorobenzohydrazide: Shares fluorine substitution and is explored for anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Benzothiazole vs.

- Substituent Effects: The 4-dimethylamino group in the target compound improves solubility via its electron-donating nature, contrasting with tert-butyl groups in compound 14 (), which increase lipophilicity but may reduce bioavailability .

Physicochemical Properties

Table 2: Theoretical and Experimental Physicochemical Data

Analysis :

- The dimethylamino group reduces LogP (2.9 vs. 3.7 for the tert-butyl derivative), enhancing aqueous solubility and membrane permeability .

Antimicrobial Activity :

- The fluorine atom in the benzothiazole core may enhance penetration into microbial cells.

Anticancer Potential:

Enzyme Inhibition :

- The tert-butyl analogue (compound 14) inhibits urease (IC50 = 9.2 µM) via hydrophobic interactions with the enzyme's active site .

Q & A

Q. How is 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide synthesized and structurally characterized?

Methodological Answer: The compound is synthesized via condensation of 4-dimethylaminobenzohydrazide with 4-fluoro-1,3-benzothiazole-2-carbaldehyde in methanol under reflux. Characterization involves:

- Elemental analysis to confirm stoichiometry.

- Spectroscopy :

- ¹H/¹³C NMR to identify aromatic protons (e.g., dimethylamino protons at δ ~3.0 ppm) and hydrazone NH signals (δ ~10–11 ppm) .

- IR to detect C=O stretching (~1650 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- Single-crystal X-ray diffraction (SXRD) for 3D structure determination. For example, bond lengths (C–N: ~1.35–1.40 Å) and dihedral angles between aromatic planes (e.g., 1.08° deviation from planarity) are resolved using SHELX programs .

Q. What structural features contribute to its antibacterial activity?

Methodological Answer: Key structural determinants include:

- Electron-donating groups : The dimethylamino group enhances electron density, improving membrane penetration.

- Fluorine substituent : Introduces electronegativity, stabilizing interactions with bacterial enzymes (e.g., DNA gyrase).

- Hydrazone linkage : Facilitates hydrogen bonding with microbial targets.

Experimental MIC values (e.g., 3.13 μg/mL against B. subtilis) correlate with substituent positioning and planarity .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Methodological Answer: The crystal lattice is stabilized by:

- Infinite [001] chains via N–H⋯O (2.02 Å) and N–H⋯N (2.15 Å) hydrogen bonds, forming fused R₂²(6) and R₂²(10) motifs .

- C–H⋯O interactions (e.g., C6–H6⋯O1: 2.42 Å) contributing ~50% to lattice energy .

- Dispersion forces between methyl groups (H⋯H contacts: ~2.2–2.4 Å), quantified via DFT (B3LYP/6-31G(d,p)) to account for 44.2 kJ/mol dispersion energy .

These interactions are critical for maintaining crystallinity during biological assays .

Q. How can contradictions in antibacterial data across studies be resolved?

Methodological Answer: Discrepancies in MIC values (e.g., activity against E. coli vs. S. aureus) arise from:

- Strain-specific resistance mechanisms : Use standardized CLSI protocols for consistent inoculum preparation .

- Crystallinity vs. solubility : Compare activity of crystalline vs. amorphous forms (e.g., recrystallized from 95% ethanol ).

- Synergistic assays : Test with adjuvants (e.g., efflux pump inhibitors) to isolate transport limitations .

Q. What role do DFT calculations play in understanding lattice energy contributions?

Methodological Answer: DFT (e.g., Crystal Explorer 17.5) partitions lattice energy into:

- Electrostatic (Eele) : 165.3 kJ/mol (76.5% of total).

- Dispersion (Edis) : 173.9 kJ/mol, dominant in non-polar regions.

- Repulsion (Erep) : 234.1 kJ/mol, offsetting attractions .

Energy frameworks visualize interaction networks (e.g., [001] chains), guiding polymorph design for enhanced bioavailability .

Q. How does the compound’s planarity affect its pharmacological profile?

Methodological Answer: Near-planar geometry (max. deviation: 0.074 Å) enables:

- Intercalation into DNA/base pairs via π-π stacking (though weak in crystal: Cg1⋯Cg2 = 4.2 Å) .

- Improved membrane permeability (logP ~2.1 predicted) due to reduced steric hindrance.

- Enzyme binding : Molecular docking (e.g., AutoDock Vina) shows planar hydrazone moiety fitting into E. coli FabI active site (ΔG = −8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.